molecular formula C10H11Cl2NO B2374944 2-(3,4-Dichlorophenyl)morpholine CAS No. 390408-07-8

2-(3,4-Dichlorophenyl)morpholine

Cat. No.: B2374944
CAS No.: 390408-07-8
M. Wt: 232.1
InChI Key: DGBGARGNACEMSA-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring attached to a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)morpholine typically involves the reaction of 3,4-dichloroaniline with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichlorophenyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential activity against neurological disorders.

    Materials Science: The compound is used in the development of polymers and other materials with specific properties.

    Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but they often include neurotransmitter receptors and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)piperazine
  • 2-(3,4-Dichlorophenyl)ethanol
  • 2-(3,4-Dichlorophenyl)acetic acid

Comparison

2-(3,4-Dichlorophenyl)morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to 2-(3,4-Dichlorophenyl)piperazine, it has different pharmacological profiles and applications. The morpholine ring also provides different reactivity compared to 2-(3,4-Dichlorophenyl)ethanol and 2-(3,4-Dichlorophenyl)acetic acid, making it suitable for different synthetic and industrial applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBGARGNACEMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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